2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
The compound “2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide” is a heterocyclic molecule featuring a central imidazole ring substituted with fluorophenyl and methoxyphenyl groups at the 1- and 5-positions, respectively. A sulfanyl (–S–) linker connects the imidazole core to an acetamide moiety, which is further attached to a 4-methyl-1,3-thiazol-2-yl group.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S2/c1-14-12-30-21(25-14)26-20(28)13-31-22-24-11-19(15-3-9-18(29-2)10-4-15)27(22)17-7-5-16(23)6-8-17/h3-12H,13H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQWXEYQUMFEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. Key steps may include:
Condensation reactions to form the imidazole and thiazole rings
Introduction of the fluorophenyl and methoxyphenyl groups via electrophilic aromatic substitution
Sulfur-bridging to link the imidazole and acetamide structures
Industrial Production Methods
For large-scale production, optimizing the reaction conditions is essential. This includes:
Catalysis to increase reaction efficiency
Solvent selection to ensure the purity of the final product
Controlled temperature and pressure conditions to maximize yield and minimize side reactions
Chemical Reactions Analysis
2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions:
Types of Reactions
Oxidation: : Transformation of sulfanyl to sulfoxide or sulfone
Reduction: : Conversion of imidazole or thiazole ring under specific conditions
Substitution: : Electrophilic or nucleophilic substitutions at aromatic rings
Common Reagents and Conditions
Oxidation: : Use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide
Reduction: : Employing metal hydrides like lithium aluminum hydride
Substitution: : Utilizing halogenated compounds and strong bases or acids
Major Products
Oxidized derivatives with modified sulfur linkages
Reduced imidazole or thiazole structures
Substituted aromatic compounds with varied functional groups
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex molecules, providing unique pathways for creating novel compounds.
Biology
Explored for its potential interactions with biomolecules, acting as a probe in biochemical studies.
Medicine
Investigated for its therapeutic potential, particularly in areas such as anti-inflammatory and anticancer research.
Industry
Applied in the development of specialized materials and pharmaceuticals, contributing to advancements in drug design.
Mechanism of Action
2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide exerts its effects through interactions with specific molecular targets. These include:
Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their function
Receptor Modulation: : Interacting with cellular receptors to alter signal transduction pathways
Pathways: : Influencing pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Imidazole vs.
Sulfanyl vs. Sulfoxide Groups : The sulfanyl linker in the target compound contrasts with sulfoxide-containing derivatives (e.g., ). Sulfoxides introduce chirality, which can affect pharmacokinetics (e.g., enantiomer-specific activity), whereas sulfanyl groups offer metabolic stability but lack polarity .
Substituent Effects :
- The 4-fluorophenyl group (common in , and 14) likely enhances lipophilicity and membrane permeability.
- The 4-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogues (e.g., 4-chlorophenyl in ) .
- The 4-methyl-thiazole in the target and AB4 () suggests a conserved pharmacophore for thiazole-mediated target engagement .
Spectroscopic Characterization:
- IR Spectroscopy : The target compound’s sulfanyl group would exhibit a C–S stretch at ~1243–1258 cm⁻¹ (cf. ), while the absence of a C=O stretch in cyclized products (e.g., triazoles in ) distinguishes it from intermediates .
- NMR : The 4-methyl-thiazole protons would resonate near δ 2.3–2.5 ppm (cf. ), and the 4-methoxyphenyl group would show a singlet at δ ~3.8 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
